7-Fluoroisoquinoline-5-carboxylic acid
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Overview
Description
7-Fluoroisoquinoline-5-carboxylic acid is a fluorinated isoquinoline derivative with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol. This compound is characterized by the presence of a fluorine atom at the 7-position and a carboxylic acid group at the 5-position of the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinoline-5-carboxylic acid can be achieved through several synthetic routes. This process typically requires the use of fluorinating agents such as Selectfluor or xenon difluoride (XeF2) and subsequent carboxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoroisoquinoline-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield reduced isoquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.
Scientific Research Applications
7-Fluoroisoquinoline-5-carboxylic acid has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of biological systems and the development of bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Fluoroisoquinoline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, leading to its biological activity. The carboxylic acid group plays a crucial role in its solubility and bioavailability.
Comparison with Similar Compounds
7-Fluoroisoquinoline-5-carboxylic acid is unique due to its fluorinated structure, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. Similar compounds include:
Isoquinoline-5-carboxylic acid
6-Fluoroisoquinoline-5-carboxylic acid
7-Chloroisoquinoline-5-carboxylic acid
These compounds differ in their halogen substituents, leading to variations in their reactivity and biological activity.
Properties
IUPAC Name |
7-fluoroisoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJUFGUCZDYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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